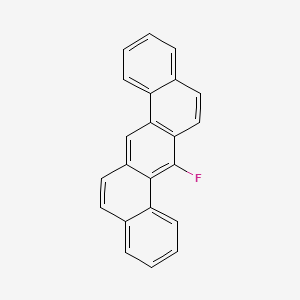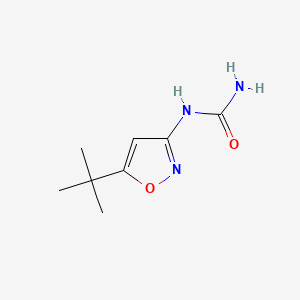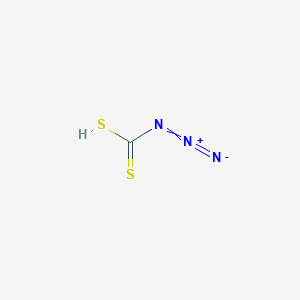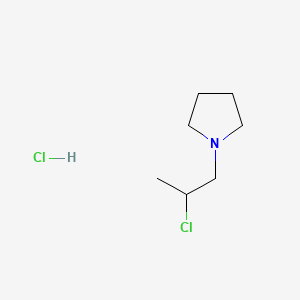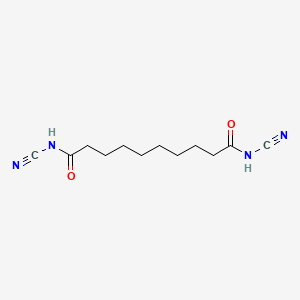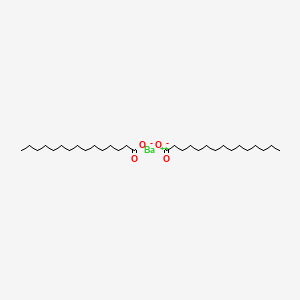
Barium pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium pentadecanoate is a chemical compound consisting of barium and pentadecanoic acid It is a type of barium carboxylate, where the barium ion is bonded to the carboxylate group of pentadecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium pentadecanoate can be synthesized through the reaction of barium hydroxide with pentadecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding pentadecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through filtration and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Barium pentadecanoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: The carboxylate group in this compound can participate in substitution reactions with other carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the pentadecanoate moiety.
Acids: Strong acids can protonate the carboxylate group, leading to the release of pentadecanoic acid and barium ions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
Pentadecanoic Acid: Released during reactions with strong acids.
Applications De Recherche Scientifique
Barium pentadecanoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of barium pentadecanoate involves its interaction with cellular components and biochemical pathways. The barium ion can interact with various molecular targets, including enzymes and ion channels, affecting their function. The pentadecanoate moiety can also influence lipid metabolism and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Stearate: Another barium carboxylate with a longer carbon chain.
Barium Laurate: A barium carboxylate with a shorter carbon chain.
Barium Palmitate: Similar in structure but with a different carbon chain length.
Uniqueness
Barium pentadecanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties. This makes it suitable for specific applications where other barium carboxylates may not be as effective.
Propriétés
Numéro CAS |
2202-23-5 |
|---|---|
Formule moléculaire |
C30H58BaO4 |
Poids moléculaire |
620.1 g/mol |
Nom IUPAC |
barium(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
Clé InChI |
SMAVZMJUOLUMRL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


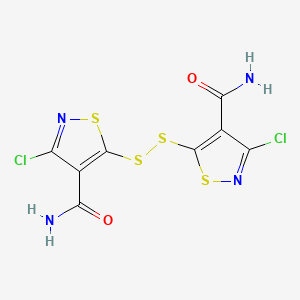

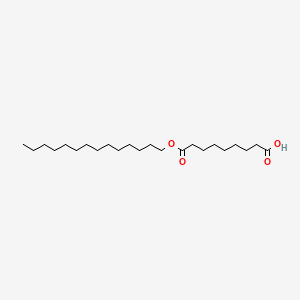
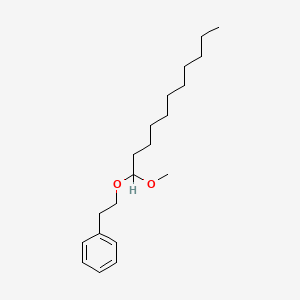
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

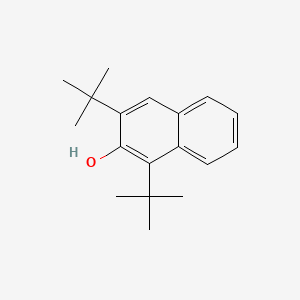

![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
